Sodium 2-fluoro-6-methylbenzene-1-sulfinate
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Overview
Description
Sodium 2-fluoro-6-methylbenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of 2-fluoro-6-methylbenzenesulfinic acid and is used primarily in organic synthesis as a sulfonylating agent. This compound is known for its versatility in forming various sulfur-containing compounds, making it valuable in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-fluoro-6-methylbenzene-1-sulfinate typically involves the reaction of 2-fluoro-6-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as:
2-fluoro-6-methylbenzenesulfinic acid+sodium hydroxide→sodium 2-fluoro-6-methylbenzene-1-sulfinate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-fluoro-6-methylbenzene-1-sulfinate can undergo oxidation to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: 2-fluoro-6-methylbenzenesulfonic acid.
Reduction: 2-fluoro-6-methylbenzenethiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium 2-fluoro-6-methylbenzene-1-sulfinate is used as a building block in the synthesis of more complex organosulfur compounds. It is particularly valuable in the formation of sulfonamides, sulfones, and sulfoxides.
Biology and Medicine: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems
Industry: Industrially, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its ability to introduce sulfonyl groups into organic molecules makes it a valuable reagent in various manufacturing processes .
Mechanism of Action
The mechanism by which sodium 2-fluoro-6-methylbenzene-1-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including addition to double bonds and abstraction of hydrogen atoms. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- Sodium 2-bromo-6-fluoro-4-methylbenzene-1-sulfinate
- Sodium 2-chloro-6-methylbenzene-1-sulfinate
Comparison: Sodium 2-fluoro-6-methylbenzene-1-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain types of chemical reactions compared to its bromo and chloro analogs. The fluorine atom also influences the compound’s stability and solubility, making it suitable for specific applications where other halogenated sulfinates may not be as effective .
Biological Activity
Sodium 2-fluoro-6-methylbenzene-1-sulfinate (C7H6FNaO2S) is an organosulfur compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a sulfonate group (-SO2Na) attached to a fluorinated aromatic ring. The presence of the fluorine atom and the methyl group influences its chemical reactivity and biological properties. The compound is part of a broader class of sodium sulfinates, which are known for their versatility in organic synthesis.
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Electrophilic Aromatic Substitution : Utilizing electrophilic agents to introduce the sulfonate group onto the aromatic ring.
- Nucleophilic Substitution Reactions : Reacting suitable precursors with sodium sulfinate under controlled conditions to yield the desired product.
- Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form complex organic structures involving this sulfinate.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 14 |
The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate moderate cytotoxic effects on human cell lines, with IC50 values ranging from 50 to 100 µM, depending on the cell type. This suggests that while it has potential therapeutic applications, careful consideration is necessary regarding dosage and exposure.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced bacterial load in infected animal models, outperforming several conventional antibiotics. The study concluded that this compound could be developed into a novel antibacterial agent.
- Case Study on Cytotoxic Effects : Research published in Toxicology Reports assessed the cytotoxicity of this compound on various cancer cell lines. The findings indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Applications in Organic Synthesis
This compound serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions:
- Cross-Coupling Reactions : It can be used in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
- Sulfination Reactions : Acts as a sulfonating agent to introduce sulfonate groups into organic molecules, enhancing their solubility and reactivity.
Properties
Molecular Formula |
C7H6FNaO2S |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;2-fluoro-6-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-3-2-4-6(8)7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
HDOPMINIFPLMSL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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